8-bromo-4-chloro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-4-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry . This compound, characterized by the presence of bromine and chlorine substituents, is particularly notable for its potential in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine derivatives. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions to introduce the respective halogen atoms at the desired positions . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-bromo-4-chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted naphthyridines, while oxidation reactions can produce naphthyridine N-oxides .
Scientific Research Applications
8-bromo-4-chloro-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Industrial Applications: It is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-bromo-4-chloro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
8-bromo-4-chloro-1,6-naphthyridine can be compared with other halogenated naphthyridines, such as:
- 8-bromo-1,6-naphthyridine
- 4-chloro-1,6-naphthyridine
- 8-bromo-4-fluoro-1,6-naphthyridine
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity . The presence of both bromine and chlorine in this compound makes it unique, offering a distinct combination of properties that can be exploited in various research and industrial applications.
Properties
CAS No. |
1259061-05-6 |
---|---|
Molecular Formula |
C8H4BrClN2 |
Molecular Weight |
243.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.